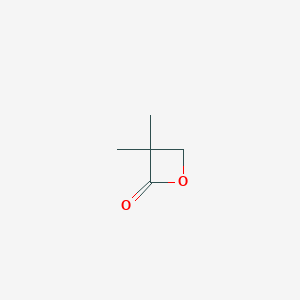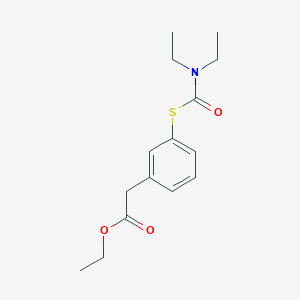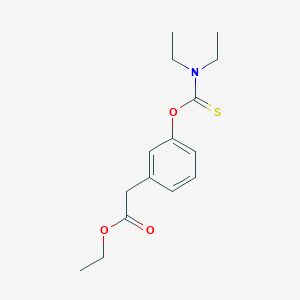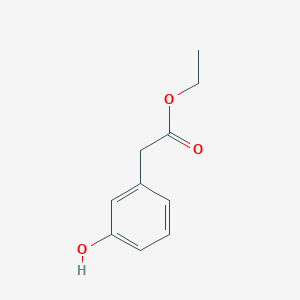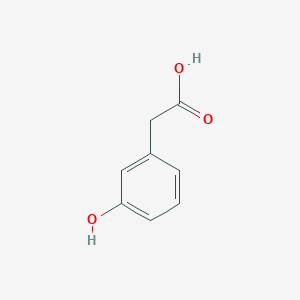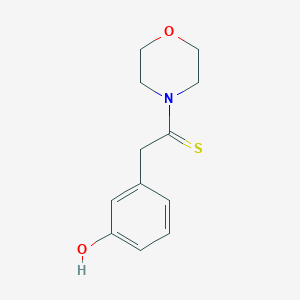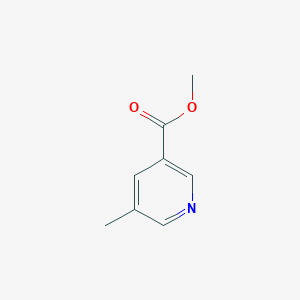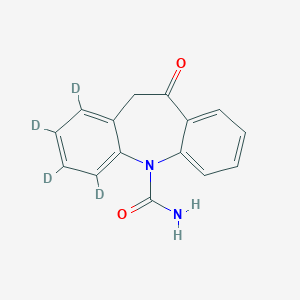
奥卡西平-D4(主要代谢物)
描述
Oxcarbazepine-D4 (Major) is a deuterated form of oxcarbazepine, an anticonvulsant and mood-stabilizing drug used primarily in the treatment of epilepsy. The deuterium atoms in Oxcarbazepine-D4 (Major) replace hydrogen atoms, making it useful as an internal standard in mass spectrometry for the quantification of oxcarbazepine .
科学研究应用
Oxcarbazepine-D4 (Major) is widely used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the accurate quantification of oxcarbazepine.
Biology: Studying the metabolic pathways and pharmacokinetics of oxcarbazepine.
Medicine: Researching the efficacy and safety of oxcarbazepine in treating epilepsy and mood disorders.
Industry: Quality control and validation of analytical methods in pharmaceutical manufacturing.
作用机制
Target of Action
Oxcarbazepine-D4, like its parent compound Oxcarbazepine, primarily targets voltage-sensitive sodium channels . These channels play a crucial role in the propagation of action potentials along neurons, which is fundamental to the functioning of the nervous system .
Mode of Action
Oxcarbazepine-D4 exerts its action by blocking voltage-sensitive sodium channels . This leads to the stabilization of hyper-excited neural membranes, inhibition of repetitive neuronal firing, and diminishment of the propagation of synaptic impulses . These actions are believed to prevent the spread of seizures .
Biochemical Pathways
It is known that the drug and its active metabolite, mhd, block voltage-sensitive sodium channels, thereby stabilizing hyperexcited neuronal membranes, inhibiting repetitive firing, and decreasing the propagation of synaptic impulses . These actions are believed to prevent the spread of seizures .
Pharmacokinetics
Oxcarbazepine is extensively metabolized in the liver to its active 10-monohydroxy metabolite (MHD); MHD undergoes further metabolism via glucuronide conjugation . The drug is excreted in urine (95%, <1% as unchanged oxcarbazepine, 27% as unchanged MHD, 49% as MHD glucuronides, 3% as DHD (inactive), and 13% as conjugate of oxcarbazepine and MHD); feces (<4%) .
Result of Action
The primary result of Oxcarbazepine-D4’s action is the reduction in the incidence of seizures in epilepsy by inhibiting abnormal electrical activity in the brain . There have been rare reports of Oxcarbazepine resulting in the development of hematologic abnormalities, including agranulocytosis and aplastic anemia .
Action Environment
The action, efficacy, and stability of Oxcarbazepine-D4 can be influenced by various environmental factors. It’s important to note that individual patient characteristics, such as age, estimated glomerular filtration rate (eGFR), and genotype, can significantly influence the clearance of MHD, the active metabolite of Oxcarbazepine .
生化分析
Biochemical Properties
Oxcarbazepine-D4 (Major) exerts its effects primarily through its interactions with voltage-dependent sodium channels in the brain . It is rapidly reduced by cytosolic enzymes in the liver to its active metabolite, monohydroxy derivative (MHD), which is responsible for the pharmacological effect of the drug . This step is mediated by cytosolic arylketone reductases .
Cellular Effects
Oxcarbazepine-D4 (Major) has been shown to significantly inhibit the growth of glioblastoma cell lines and induce apoptosis or G2/M arrest in these cells . It exerts its antiepileptic activity by blocking voltage-dependent sodium channels in the brain, thereby inhibiting abnormal electrical activity .
Molecular Mechanism
The molecular mechanism of action of Oxcarbazepine-D4 (Major) involves the inhibition of voltage-dependent sodium channels . This action stabilizes hyper-excited neural membranes, inhibits repetitive neuronal firing, and reduces the propagation of synaptic impulses .
Temporal Effects in Laboratory Settings
The effects of Oxcarbazepine-D4 (Major) can change over time in laboratory settings . For instance, two weeks of Oxcarbazepine treatment resulted in a significant reduction in the anticonvulsant and neurotoxic effects of the drug . This suggests that chronic treatment with Oxcarbazepine may result in the development of tolerance to its effects .
Dosage Effects in Animal Models
The effects of Oxcarbazepine-D4 (Major) can vary with different dosages in animal models . For example, in humans, the dosage of Oxcarbazepine ranges from 150–1200 mg per 24 h, with a maximum dosage of 2400 mg per 24 h . A method of dose translation from animals to humans is available, utilizing the body surface normalization method .
Metabolic Pathways
Oxcarbazepine-D4 (Major) is metabolized in the liver to its active metabolite, MHD, by cytosolic arylketone reductases . MHD is then eliminated by conjugation with glucuronic acid .
Transport and Distribution
After oral administration, Oxcarbazepine is rapidly absorbed and distributed within the body . It is then reduced to its active metabolite, MHD, in the liver . The volume of distribution of MHD is 0.75 L/kg .
Subcellular Localization
The subcellular localization of Oxcarbazepine-D4 (Major) is not explicitly reported in the literature. Given that it interacts with voltage-dependent sodium channels, it is likely to be localized in the cell membrane where these channels are present
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxcarbazepine-D4 (Major) involves the introduction of deuterium atoms into the oxcarbazepine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions of temperature and pressure .
Industrial Production Methods
Industrial production of Oxcarbazepine-D4 (Major) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The product is then purified through crystallization and chromatography techniques to achieve the desired purity levels .
化学反应分析
Types of Reactions
Oxcarbazepine-D4 (Major) undergoes various chemical reactions, including:
Oxidation: Conversion to its keto form.
Reduction: Reduction of the keto group to form hydroxy derivatives.
Substitution: Halogenation and other substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of keto derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of halogenated oxcarbazepine derivatives.
相似化合物的比较
Similar Compounds
Carbamazepine: A structurally related anticonvulsant with a similar mechanism of action but different metabolic pathways.
Eslicarbazepine Acetate: Another derivative with a similar mechanism but different pharmacokinetic properties
Uniqueness
Oxcarbazepine-D4 (Major) is unique due to the presence of deuterium atoms, which enhance its stability and make it an ideal internal standard for analytical purposes. Unlike carbamazepine, oxcarbazepine does not produce an epoxide metabolite, reducing the risk of certain side effects .
属性
IUPAC Name |
1,2,3,4-tetradeuterio-6-oxo-5H-benzo[b][1]benzazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,19)/i1D,3D,5D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRLABGOLIVAIY-DNZPNURCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])CC(=O)C3=CC=CC=C3N2C(=O)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649424 | |
| Record name | 10-Oxo(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-71-4 | |
| Record name | 10-Oxo(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



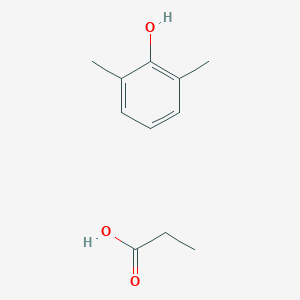
![(3R,4S,5R)-4-Hydroxy-5-[(1S)-1-hydroxy-2-methylpropyl]-3-methyl-2-pyrrolidinone-5-carboxylic Acid](/img/structure/B16567.png)
![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-hydroxymethyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B16569.png)



